molecular formula C6H3BrClNO B572354 3-Bromo-4-chloropicolinaldehyde CAS No. 1289031-51-1

3-Bromo-4-chloropicolinaldehyde

Cat. No. B572354
CAS RN: 1289031-51-1
M. Wt: 220.45
InChI Key: JGTMXKVAZSRJNL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropicolinaldehyde is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and has a wide range of applications in various fields of research.

Scientific Research Applications

Functionalization and Ligand Synthesis 3-Bromo-4-chloropicolinaldehyde serves as a versatile precursor in the synthesis of heteroditopic ligands, which are essential for binding metal salts in coordination chemistry. The one-pot bromo- and chloro-methylation of salicylaldehydes, including compounds similar to 3-Bromo-4-chloropicolinaldehyde, has been established as a flexible method to introduce functional arms for further applications in organic and coordination chemistry. This approach highlights the compound's utility in creating complex molecular architectures for metal ion recognition and catalysis (Wang et al., 2006).

Molecular Structure and Crystallography Research into the molecular structure of derivatives of 3-Bromo-4-chloropicolinaldehyde, such as 2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol, provides insights into the intramolecular interactions and conformations of these compounds. The crystallographic analysis reveals the presence of intramolecular hydrogen bonding and the preferred conformations of the cyclohexyl rings, which are critical for understanding the reactivity and binding properties of these molecules (Dong-Yue Wang et al., 2011).

Enzymatic Reactions and Biocatalysis The compound's structural motifs are also found in biocatalytic processes, where enzymes catalyze the transformation of similar halogenated substrates. Studies on trans-3-chloroacrylic acid dehalogenase, for example, demonstrate the enzyme's ability to convert 3-bromo- and 3-chloroacrylate to malonate semialdehyde, shedding light on the potential for 3-Bromo-4-chloropicolinaldehyde and its derivatives in biocatalytic pathways. These findings have implications for environmental biotechnology, particularly in the degradation of halogenated organic compounds (Susan C Wang et al., 2003).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of 3-Bromo-4-chloropicolinaldehyde is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific safety and hazard information for 3-Bromo-4-chloropicolinaldehyde is not available .

properties

IUPAC Name

3-bromo-4-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMXKVAZSRJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloropicolinaldehyde

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